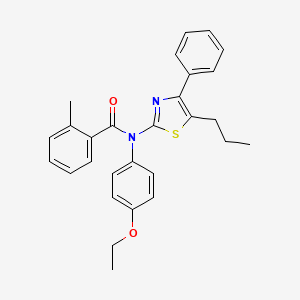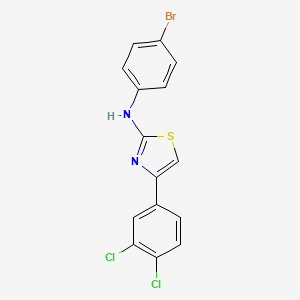![molecular formula C25H22N4O3 B11118599 N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11118599.png)
N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves multiple steps. One common method involves the reaction of 1-(2-phenylethyl)-2,3-dihydro-1H-indole-2,3-dione with hydrazinecarboxamide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex ring structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its indole structure, it is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbaldehyde. Compared to these compounds, N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has a unique structure that allows it to interact with a different set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Conclusion
N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it an important subject of study in organic chemistry, biology, and medicine.
Properties
Molecular Formula |
C25H22N4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H22N4O3/c30-22(17-26-24(31)19-11-5-2-6-12-19)27-28-23-20-13-7-8-14-21(20)29(25(23)32)16-15-18-9-3-1-4-10-18/h1-14,32H,15-17H2,(H,26,31) |
InChI Key |
RESTXMTZDCSGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118517.png)

![2-(4-{7-Methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B11118523.png)
![2-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11118526.png)
![N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11118534.png)
![ethyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11118535.png)




![4-fluoro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B11118564.png)
![N,N'-[benzene-1,4-diylbis(1H-benzimidazole-2,5-diyl)]dinaphthalene-1-carboxamide](/img/structure/B11118569.png)
![Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11118573.png)
![7-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11118579.png)
